molecular formula C21H24N2O2 B11323172 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide

Cat. No.: B11323172
M. Wt: 336.4 g/mol
InChI Key: MNNWQVZQAQNJCE-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide is a synthetic compound that combines structural elements from tryptamine and methoxyphenyl derivatives. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide typically involves the coupling of tryptamine with a methoxyphenyl derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to natural neurotransmitters makes it a candidate for studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of neurology and psychiatry.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide is unique due to the specific combination of the indole and methoxyphenyl structures

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C21H24N2O2/c1-14(2)21(24)23-12-18(15-8-10-16(25-3)11-9-15)19-13-22-20-7-5-4-6-17(19)20/h4-11,13-14,18,22H,12H2,1-3H3,(H,23,24)

InChI Key

MNNWQVZQAQNJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32

Origin of Product

United States

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